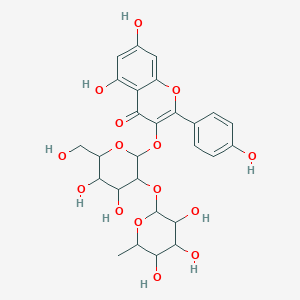

Kaempferol 3-neohesperidoside

Overview

Description

Flavonoids are a group of plant-derived compounds known for their diverse health benefits, including antioxidant, anti-inflammatory, and antimicrobial properties . Kaempferol 3-neohesperidoside has been studied for its potential therapeutic effects, particularly in the context of diabetes and cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

Kaempferol 3-neohesperidoside can be synthesized through various chemical reactions involving kaempferol and neohesperidose. The synthesis typically involves glycosylation reactions where kaempferol is reacted with neohesperidose under specific conditions to form the glycoside bond . The reaction conditions often include the use of catalysts and solvents to facilitate the glycosylation process.

Industrial Production Methods

Industrial production of this compound involves the extraction of the compound from plant sources such as Primula latifolia and Primula vulgaris . The extraction process includes steps like solvent extraction, purification, and crystallization to obtain the pure compound. Advanced techniques like high-performance liquid chromatography (HPLC) are used to ensure the purity and quality of the extracted compound.

Chemical Reactions Analysis

Types of Reactions

Kaempferol 3-neohesperidoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: Substitution reactions can occur at the hydroxyl groups of the flavonoid structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired chemical transformations.

Major Products Formed

The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted flavonoid compounds with modified functional groups .

Scientific Research Applications

Chemical Properties and Sources

Kaempferol 3-neohesperidoside (C27H30O15) is derived from various plant sources, including Diospyros cathayensis and Glycine max (soybean) . It has a molecular weight of 594.5 g/mol and is characterized as a glycoside of kaempferol, which is known for its antioxidant properties.

Insulinomimetic Effects

Glucose Uptake Stimulation

Research has demonstrated that this compound exhibits insulin-like effects by enhancing glucose uptake in muscle tissues. In studies involving rat soleus muscle, the compound increased glucose uptake by approximately 35% at specific concentrations . This effect was mediated through the activation of key signaling pathways, notably the phosphatidylinositol 3-kinase (PI3K) and protein kinase C (PKC) pathways .

Mechanism of Action

The compound's mechanism involves stimulating glycogen synthesis and enhancing glucose transport into cells, similar to the action of insulin. The presence of inhibitors such as wortmannin (a PI3K inhibitor) completely negated the glucose uptake effects induced by this compound, underscoring the importance of this pathway in its action .

Glycogen Synthesis Enhancement

This compound has been shown to significantly stimulate glycogen synthesis in rat skeletal muscle. In one study, it increased glycogen synthesis by approximately 2.38-fold compared to control groups when administered at effective concentrations . This enhancement was linked to the activation of glycogen synthase kinase-3 (GSK-3) inhibition pathways.

Neuroprotective Potential

Recent studies have indicated that this compound may possess neuroprotective properties. It has been identified as a potent inhibitor of acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's . By inhibiting AChE, this compound may help improve cognitive function and mitigate neurodegeneration.

Comprehensive Data Table

Case Studies

- Diabetes Management : In diabetic rat models, oral administration of this compound improved plasma glucose levels and enhanced insulin sensitivity. The compound's ability to lower blood sugar levels was attributed to its action on insulin signaling pathways .

- Cognitive Function : A study highlighted the role of this compound in preventing cognitive decline through its AChE inhibitory action. This suggests potential applications in treating or preventing Alzheimer's disease .

Mechanism of Action

Kaempferol 3-neohesperidoside exerts its effects through various molecular targets and pathways:

Antioxidant Activity: The compound scavenges free radicals and enhances the activity of antioxidant enzymes.

Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and modulates inflammatory signaling pathways.

Antidiabetic Activity: This compound increases glucose uptake and glycogen synthesis in muscle cells through the PI3K and MAPK signaling pathways.

Anticancer Effects: The compound induces apoptosis and inhibits cell proliferation in cancer cells by modulating various signaling pathways.

Comparison with Similar Compounds

Kaempferol 3-neohesperidoside is unique among flavonoids due to its specific glycosylation pattern. Similar compounds include:

Kaempferol 3-O-glucoside: Another glycosylated form of kaempferol with different biological activities.

Quercetin 3-neohesperidoside: A similar flavonoid glycoside with distinct antioxidant and anti-inflammatory properties.

Rutin: A flavonoid glycoside with a different sugar moiety, known for its vascular protective effects.

This compound stands out due to its unique combination of glycosylation and the resulting biological activities, making it a valuable compound for various scientific and therapeutic applications.

Biological Activity

Kaempferol 3-neohesperidoside is a flavonoid glycoside that has garnered attention for its potential biological activities, particularly in the fields of diabetes management and antioxidant effects. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and implications for health.

Chemical Structure and Classification

This compound is classified as a flavonoid-7-O-glycoside. It consists of a kaempferol backbone linked to a neohesperidose sugar moiety at the C3 position. This structural configuration is significant as it influences the compound's solubility, bioavailability, and interaction with biological targets.

Research has elucidated several mechanisms through which this compound exerts its biological effects:

- Insulin Mimetic Activity : this compound has been shown to stimulate glycogen synthesis in rat soleus muscle, enhancing glucose uptake. In a study, it increased glycogen synthesis by approximately 2.38-fold compared to control groups. This effect is partially mediated through the phosphatidylinositol 3-kinase (PI3K) pathway and glycogen synthase kinase 3 (GSK-3) inhibition .

- Antioxidant Properties : The compound exhibits significant antioxidant activity, which can help mitigate oxidative stress associated with various diseases. It scavenges free radicals and enhances the body’s antioxidant defenses.

Antidiabetic Effects

This compound's ability to mimic insulin suggests its potential use in managing diabetes. Studies indicate that it may lower blood glucose levels and improve insulin sensitivity, making it a candidate for further research in diabetes therapies .

Antioxidant Activity

The antioxidant capacity of this compound has been documented in various studies, demonstrating its ability to protect cells from oxidative damage. This property is crucial in preventing chronic diseases such as cardiovascular diseases and cancer .

Case Studies and Research Findings

- Glycogen Synthesis Study : A pivotal study demonstrated that this compound significantly enhances glycogen synthesis in skeletal muscle. The involvement of specific signaling pathways was confirmed using inhibitors like wortmannin (PI3K inhibitor) and PD98059 (MEK inhibitor), indicating a complex interaction between different cellular signaling cascades .

- Antioxidant Efficacy : In vitro studies have shown that this compound can reduce lipid peroxidation and protect against DNA damage induced by oxidative stress, further supporting its role as an antioxidant agent .

Summary of Biological Activities

Properties

IUPAC Name |

3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O15/c1-9-17(32)20(35)22(37)26(38-9)42-25-21(36)18(33)15(8-28)40-27(25)41-24-19(34)16-13(31)6-12(30)7-14(16)39-23(24)10-2-4-11(29)5-3-10/h2-7,9,15,17-18,20-22,25-33,35-37H,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHOBPOYHROOXEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Kaempferol 3-neohesperidoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

32602-81-6 | |

| Record name | Kaempferol 3-neohesperidoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

197 - 200 °C | |

| Record name | Kaempferol 3-neohesperidoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary biological activity associated with kaempferol 3-neohesperidoside?

A1: this compound exhibits promising anti-diabetic activity. Studies demonstrate its ability to significantly reduce blood glucose levels in diabetic mice. [] This effect is attributed, at least in part, to its interaction with metabolic enzymes. []

Q2: How does this compound exert its antidiabetic effects?

A2: Research suggests that this compound stimulates the activity of the glycolytic enzyme 6-phosphofructo-1-kinase (PFK). [] This enzyme plays a crucial role in regulating glucose metabolism. Specifically, enhanced PFK activity, particularly in the liver, suggests that this compound promotes glucose utilization within tissues. [] This mechanism contributes to its hypoglycemic effects observed in diabetic models. []

Q3: Are there any specific structural features of this compound crucial for its anti-diabetic activity?

A3: Yes, the presence of two rhamnosyl residues in the this compound structure appears crucial for its hypoglycemic activity when administered intraperitoneally. [] Studies comparing the activity of this compound with other structurally similar flavonoids lacking one or both of these rhamnosyl moieties showed significantly reduced or absent hypoglycemic effects. [] This finding highlights the importance of these specific structural features for its biological activity.

Q4: Beyond its antidiabetic potential, what other biological activities have been reported for this compound?

A4: this compound demonstrates insulinomimetic properties, stimulating glucose uptake in muscle tissue. [] This effect is mediated through the PI3K and PKC signaling pathways, similar to insulin's mechanism of action. [] Furthermore, it has shown potent antioxidant activity in various assays, including DPPH and ABTS radical scavenging assays. [, ]

Q5: Has this compound shown potential against any specific diseases?

A5: While further research is needed, studies suggest potential applications for this compound in addressing several health concerns. Research highlights its potential as an anti-inflammatory agent. [] It can suppress pro-inflammatory mediators like nitric oxide, iNOS, COX-2, and TNF-α in LPS-stimulated cells, indicating potential benefits for inflammatory conditions. [] Additionally, in vitro studies using a cell-based assay have indicated antiviral activity against influenza, including H1N1, H3N2, and H5N1 strains. []

Q6: What natural sources are rich in this compound?

A6: this compound has been identified in various plant sources, highlighting its potential as a naturally derived bioactive compound. Some notable sources include:

- Citrus species: Particularly sour orange (Citrus aurantium) leaves exhibit significant increases in this compound content in response to drought stress. []

- Clitoria ternatea (butterfly pea) petals: This plant, known for its vibrant blue petals, contains a high concentration of this compound. []

- Salvadora persica (toothbrush tree) leaves: This traditional medicinal plant has been found to contain this compound, contributing to its antioxidant properties. []

- Bee pollen: Notably, bee pollen from sources like Papaver rhoeas (corn poppy) [] and Cistus creticus (rock rose) [] have been identified as containing this compound, highlighting its potential role in the beneficial properties attributed to bee pollen.

Q7: What analytical techniques are commonly used to identify and quantify this compound?

A7: Several analytical techniques are employed for the characterization and quantification of this compound. Some commonly used methods include:

- High-performance liquid chromatography (HPLC): This technique is widely used for the separation and quantification of this compound in complex mixtures, such as plant extracts and bee pollen. []

- Liquid chromatography-mass spectrometry (LC-MS): This method provides accurate identification and quantification of this compound based on its mass-to-charge ratio. [, ]

- Nuclear magnetic resonance (NMR) spectroscopy: NMR techniques, including 1H and 13C NMR, are essential for structural elucidation and confirmation of this compound. [, , ]

Q8: Have any computational studies been conducted on this compound?

A8: Yes, molecular docking studies have been performed to investigate the potential interactions of this compound with specific protein targets. [, ] For example, research suggests its potential to disrupt the interaction between the SARS-CoV-2 spike protein and the ACE-2 receptor, a crucial step in viral entry into host cells. [] These computational findings provide valuable insights into the potential molecular mechanisms of action of this compound, warranting further investigation through in vitro and in vivo studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.